molecular formula C20H23N5O2 B2766184 5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-80-7

5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2766184
CAS RN: 899981-80-7
M. Wt: 365.437
InChI Key: JQECJLBYVLNLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of C-terminal Peptide Amides

A study detailed the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This approach utilized a specific anchoring linkage for efficient synthesis, demonstrating its application in peptide chain elaboration and the synthesis of complex molecules like tetragastrin and methionine-enkephalinamide (Albericio & Bárány, 2009).

Antimicrobial Activities

Another research area involves the synthesis of 1,2,4-triazole derivatives to evaluate their antimicrobial properties. Novel compounds were synthesized and screened for activity against various microorganisms, showing that some possessed good or moderate activities, indicating potential for antimicrobial drug development (Bektaş et al., 2007).

Anticancer Evaluation

Derivatives of the compound have been synthesized and evaluated for anticancer activity. The study involved screening against a panel of 60 cell lines derived from nine cancer types, demonstrating potential efficacy in cancer treatment (Bekircan et al., 2008).

Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis methods have been developed for triazole-based scaffolds, overcoming the limitations posed by the Dimroth rearrangement. This method allows for the preparation of peptidomimetics and biologically active compounds, demonstrating the versatility of triazole chemistry in drug design (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-8-9-14(2)16(10-13)12-25-19(21)18(23-24-25)20(26)22-11-15-6-4-5-7-17(15)27-3/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECJLBYVLNLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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